2,3,5,6-Tetramethylbenzenesulfonic acid
Description
Properties
IUPAC Name |
2,3,5,6-tetramethylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-6-5-7(2)9(4)10(8(6)3)14(11,12)13/h5H,1-4H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJMOCUMRBSKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963672 | |
| Record name | 2,3,5,6-Tetramethylbenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4681-78-1 | |
| Record name | NSC171648 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5,6-Tetramethylbenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Table 1: Substituent Effects on Reactivity and Stability
| Compound Name | Substituents | Key Features | Applications | References |
|---|---|---|---|---|
| This compound | 4 × -CH₃, -SO₃H | High steric hindrance; strong acidity; hydrophobic core with polar group | Catalysis, surfactants, materials | |
| Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate | 4 × -F, -OH, -SO₃⁻Na⁺ | Enhanced hydrophilicity; fluorine-induced electron-withdrawing effects | Fluorine-19 MRI contrast agents | |
| 4-Bromo-2,3,5,6-tetrafluorobenzoic acid | 4 × -F, -Br, -COOH | Moderate acidity; halogenated reactivity | Enzyme inhibition, synthetic building block | |
| N-(2,3,5,6-Tetrafluorophenyl)maleimide | 4 × -F, maleimide group | Electron-deficient aromatic ring; reactive dienophile | Polymer crosslinking, bioconjugation | |
| 3-(Trifluoromethyl)-1-(2,3,5,6-tetramethylphenyl)sulfonylazetidine | -CF₃, -SO₂-azetidine, 4 × -CH₃ | Enhanced bioactivity due to trifluoromethyl and sulfonyl groups | Antibacterial and antiviral agents |
Key Observations :
- Steric Effects : The tetramethyl substitution in this compound creates significant steric hindrance, reducing undesired side reactions in catalytic processes compared to less-substituted analogs like sodium 4-hydroxybenzenesulfonate .
- Electronic Effects : Fluorinated analogs (e.g., Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate) exhibit stronger electron-withdrawing effects, altering acidity and solubility profiles .
- Biological Activity: Derivatives with azetidine sulfonyl groups (e.g., 3-(Trifluoromethyl)-1-(2,3,5,6-tetramethylphenyl)sulfonylazetidine) demonstrate superior antimicrobial activity compared to non-methylated or halogenated variants, likely due to enhanced membrane permeability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | Sodium 4-Hydroxybenzenesulfonate | 2,3,5,6-Tetrafluorobenzoic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~246 (estimated) | 200.18 | 210.08 |
| Acidity (pKa) | ~-2 (strong acid) | ~1.5 | ~2.8 |
| Solubility in Water | Moderate | High | Low |
| Thermal Stability | High (decomposes >250°C) | Moderate (decomposes ~200°C) | Low (decomposes ~150°C) |
Analysis :
- The tetramethyl derivative’s strong acidity and moderate water solubility make it ideal for acid-catalyzed reactions in mixed solvent systems .
- Fluorinated benzoic acids (e.g., 2,3,5,6-Tetrafluorobenzoic acid) exhibit lower thermal stability due to weaker C-F bonds compared to C-CH₃ bonds in the tetramethyl compound .
Table 3: Functional Comparisons
| Application | This compound | Similar Compounds | Performance Advantage | |
|---|---|---|---|---|
| Catalysis | Friedel-Crafts alkylation | H₂SO₄, p-toluenesulfonic acid | Higher selectivity, reduced waste | |
| Surfactants | Non-ionic emulsifiers | Sodium dodecylbenzenesulfonate | Improved thermal stability | |
| Pharmaceutical Intermediates | Sulfonamide drug synthesis | 4-Amino-2,3,5,6-tetrafluorophenol | Enhanced bioavailability |
Notable Findings:
- In catalysis, the tetramethyl compound outperforms traditional acids like H₂SO₄ by minimizing side reactions such as sulfonation .
- Fluorinated phenols (e.g., 4-Amino-2,3,5,6-tetrafluorophenol) are less effective in drug synthesis due to lower solubility and higher toxicity .
Q & A
Basic Research Questions
Q. What synthetic strategies optimize the yield of 2,3,5,6-tetramethylbenzenesulfonic acid while minimizing byproduct formation?
- Methodological Answer : Use excess alkylating agents (e.g., n-BuLi) in tetrahydrofuran (THF) to ensure complete substitution of methyl groups on the benzene ring. For example, excess n-BuLi (≥2 equivalents) suppresses mono-substituted byproducts like 2,3,5,6-tetramethylbenzoic acid by driving full substitution . Post-synthesis, recrystallization from water/acetone mixtures removes residual impurities and stabilizes hydrogen-bonded networks .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Methodological Answer : Combine single-crystal X-ray diffraction (SCXRD) with elemental analysis. SCXRD confirms the spatial arrangement of methyl and sulfonic acid groups (e.g., orthorhombic or monoclinic crystal systems), while elemental analysis validates stoichiometry. Discrepancies in nitrogen or carbon content may indicate unreacted intermediates or salt adducts, as seen in analogous ammonium benzoate adducts .
Q. What purification challenges arise during the synthesis of this compound?
- Methodological Answer : The compound’s high polarity and tendency to form hydrates (e.g., 32H₂O adducts) complicate isolation. Use fractional recrystallization in mixed solvents (e.g., acetone/water) to selectively precipitate the anhydrous form. Thermal gravimetric analysis (TGA) can monitor dehydration thresholds (e.g., stability up to 250°C for ammonium salts) .
Advanced Research Questions
Q. How does thermal stability vary between this compound and its derivatives under inert vs. oxidative conditions?
- Methodological Answer : Perform dynamic TGA and differential scanning calorimetry (DSC) in argon and air atmospheres. For example, ammonium salts of related sulfonic acids decompose endothermically above 250°C in argon but exothermically in air due to oxidative degradation. Sublimation or decomposition byproducts can be identified via XRPD .
Q. What role does hydrogen bonding play in the solubility and crystallinity of this compound?
- Methodological Answer : Analyze hydrogen-bonding networks using SCXRD and IR spectroscopy. Extended networks in hydrates (e.g., H2tfBDC·32H₂O) reduce solubility in polar solvents, while anhydrous forms dissolve better in acetone or THF. Solubility can be modulated by converting the acid to ammonium salts, which disrupt intermolecular hydrogen bonds .
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?
- Methodological Answer : Use the sulfonic acid group as a coordinating ligand for transition metals (e.g., Pd or Cu). Pre-functionalize the ligand via ion exchange (e.g., converting to (NH₄)₂tfBDC for enhanced aqueous solubility) before MOF assembly. Porosity and stability can be tested using gas adsorption (e.g., H₂ or CO₂) and powder XRPD .
Q. What analytical techniques resolve contradictions between elemental analysis and XRPD data for this compound derivatives?
- Methodological Answer : Combine solid-state NMR with mass spectrometry (MS). For instance, deviations in nitrogen content (e.g., 5.98% observed vs. 3.46% calculated) in ammonium adducts suggest non-stoichiometric ratios, which NMR can clarify by identifying protonation states. MS detects sublimated or decomposed fragments missed by XRPD .
Notes
- Avoid commercial sources (e.g., ) as per guidelines.
- Structural analogs (e.g., fluorinated derivatives) provide indirect insights due to limited direct data on this compound.
- Methodologies are extrapolated from peer-reviewed syntheses and crystallographic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
